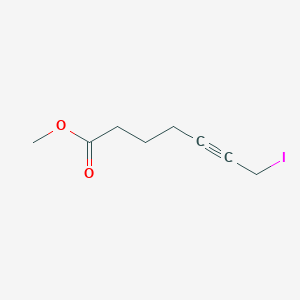

Methyl 7-iodohept-5-ynoate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

31776-12-2 |

|---|---|

Molecular Formula |

C8H11IO2 |

Molecular Weight |

266.08 g/mol |

IUPAC Name |

methyl 7-iodohept-5-ynoate |

InChI |

InChI=1S/C8H11IO2/c1-11-8(10)6-4-2-3-5-7-9/h2,4,6-7H2,1H3 |

InChI Key |

WIKIKPVACBCKQK-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CCCC#CCI |

Origin of Product |

United States |

Significance and Scope of Methyl 7 Iodohept 5 Ynoate in Academic Research

Role as a Versatile Intermediate and Building Block in Organic Synthesis

General Importance of Iodoalkynes in Organic Chemistry

Iodoalkynes are among the most reactive and practical building blocks in the realm of organic chemistry. mdpi.com Their significance stems from their ability to participate in a variety of coupling reactions, which are fundamental processes for constructing complex molecules from simpler ones. nih.govresearchgate.net Due to the unique properties of the carbon-iodine bond and the carbon-carbon triple bond, iodoalkynes serve as difunctional molecules, enabling the formation of key intermediates containing C-C, C-O, or C-N bonds. mdpi.com

The development of efficient methods for synthesizing iodoalkynes, such as the direct iodination of terminal alkynes, has further increased their accessibility and application in organic synthesis. rsc.orgsemanticscholar.org These methods often feature mild reaction conditions, high efficiency, and tolerance to a wide range of functional groups. nih.govresearchgate.net Iodoalkynes are crucial for creating various biologically important heterocyclic compounds and are considered valuable intermediates for these transformations. researchgate.net

Some key reactions involving iodoalkynes include:

Sonogashira Coupling: A cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, where iodoalkynes can be used as the alkyne component.

Cadiot-Chodkiewicz Coupling: A reaction that forms a di-substituted, unsymmetrical 1,3-diyne from a terminal alkyne and a 1-haloalkyne.

Cycloaddition Reactions: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example where iodoalkynes exhibit exceptional reactivity, even surpassing terminal alkynes in some cases. acs.orgnih.gov This reaction is widely used in medicinal chemistry, materials science, and polymer chemistry. acs.org

The reactivity of the carbon-iodine bond makes iodoalkynes excellent electrophiles, while the alkyne can act as a nucleophile after deprotonation or in the presence of a suitable catalyst. This dual reactivity makes them highly versatile synthons. rsc.org

Specific Utility of Methyl 7-iodohept-5-ynoate and Analogous Iodoalkyne Esters in Complex Syntheses

This compound and similar iodoalkyne esters are particularly useful in the synthesis of complex natural products and other target molecules. The ester functionality provides an additional site for chemical modification, allowing for the construction of intricate molecular frameworks.

For instance, iodoalkyne esters can be employed in sequential reaction cascades. The iodoalkyne can first participate in a coupling reaction to form a key carbon-carbon bond, and the ester group can then be hydrolyzed, reduced, or converted into another functional group to continue the synthetic sequence. This strategic placement of reactive sites allows for a more convergent and efficient synthetic route.

An example of the utility of a related compound, methyl 7-iodohept-2-enoate, was demonstrated in the synthesis of novel vorapaxar (B1682261) analogues, which are potent inhibitors of the protease-activated receptor-1 (PAR-1). ucl.ac.uk This highlights the role of such bifunctional building blocks in medicinal chemistry research.

Comparison of Reactivity with Terminal Alkynes in Synthetic Transformations

While both iodoalkynes and terminal alkynes are fundamental building blocks in organic synthesis, they exhibit distinct reactivity profiles that chemists can exploit for specific synthetic goals.

| Feature | Iodoalkynes | Terminal Alkynes |

| Reactivity in Coupling Reactions | Generally more reactive in certain coupling reactions, such as the Cadiot-Chodkiewicz coupling and some cycloadditions. acs.orgnih.gov | Require activation, often through deprotonation with a base to form a metal acetylide, before participating in many coupling reactions. |

| Electrophilicity of the Alkyne Carbon | The iodine atom makes the adjacent sp-hybridized carbon atom electrophilic, allowing for nucleophilic attack. | The terminal alkyne proton is acidic and can be removed by a base, making the alkyne carbon nucleophilic. |

| Role in Cycloadditions | Can react with azides in copper-catalyzed cycloadditions to form 5-iodo-1,2,3-triazoles, which are versatile intermediates. acs.orgnih.gov | Typically react with azides in copper-catalyzed cycloadditions to yield 1,4-disubstituted triazoles. nih.gov |

| Preparation | Often synthesized from the corresponding terminal alkyne via iodination. rsc.orgsemanticscholar.org | The primary starting material for the synthesis of iodoalkynes. |

The enhanced reactivity of iodoalkynes can be attributed to the good leaving group ability of the iodide ion and the polarization of the carbon-iodine bond. In some cases, reactions with iodoalkynes can proceed under milder conditions and with higher yields compared to their terminal alkyne counterparts. acs.org For example, in the copper-catalyzed azide-alkyne cycloaddition, the use of 1-iodoalkynes can lead to the regiocontrolled synthesis of differently substituted 1,2,3-triazoles, a valuable addition to "click chemistry". acs.orgnih.gov

Applications in Materials Science and Polymer Chemistry

The unique reactivity of iodoalkynes, including compounds like this compound, extends their utility into the realms of materials science and polymer chemistry. rsc.orgsemanticscholar.org The ability to form new bonds and create highly functionalized structures is valuable for designing novel polymers and materials with specific properties.

Iodoalkynes can be incorporated into polymer backbones or used as monomers in polymerization reactions. scut.edu.cn The resulting polymers can possess unique electronic, optical, or mechanical properties due to the presence of the alkyne and iodide functionalities. For instance, the alkyne unit can be used for post-polymerization modification through click chemistry reactions, allowing for the attachment of various functional groups to the polymer chain. acs.orgd-nb.info

The development of polymers with tailored characteristics is a central theme in modern materials science. solubilityofthings.com The use of versatile building blocks like iodoalkyne esters contributes to the creation of advanced materials for applications in coatings, adhesives, and composites. ontosight.aitaylorfrancis.com

Potential in Radio-iodinated Probe Development for Imaging Applications

A significant and emerging application of iodoalkynes lies in the development of radio-iodinated probes for biological imaging techniques such as Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET). sioc-journal.cnresearchgate.net These techniques rely on the detection of gamma rays emitted from radioactive isotopes incorporated into a tracer molecule that targets a specific biological process.

Iodine has several radioactive isotopes (e.g., ¹²³I, ¹²⁴I, ¹²⁵I, and ¹³¹I) that are suitable for different imaging and therapeutic applications. researchgate.net The challenge lies in efficiently and stably incorporating these radioisotopes into a biologically active molecule. Iodoalkynes offer a promising platform for this purpose.

The synthesis of radio-labeled molecules can be achieved through the direct radio-iodination of terminal alkynes or by using a pre-synthesized iodoalkyne carrying a non-radioactive iodine atom that can be exchanged with a radioactive isotope. researchgate.net A one-pot, three-component reaction involving an azide, an alkyne, and radioactive iodide has been developed to produce 5-[¹²⁵I]iodo-1,2,3-triazoles, which have shown resistance to deiodination in vivo. acs.org This method allows for the rapid assembly of structurally diverse radio-labeled probes. acs.org

The resulting radio-iodinated triazoles can be attached to biomolecules such as peptides or antibodies to create targeted imaging agents. acs.orgresearchgate.net The stability of the carbon-iodine bond on the triazole ring is a crucial advantage, as it prevents the premature loss of the radioactive label in a biological environment. acs.org

Synthetic Methodologies for Methyl 7 Iodohept 5 Ynoate and Analogous Iodoalkyne Esters

Direct Iodination of Terminal Alkynes

The direct conversion of a terminal alkyne to an iodoalkyne is a highly desirable transformation. rsc.org Various methods have been developed to achieve this, primarily falling under the category of oxidative iodination.

Oxidative Iodination Protocols

Oxidative iodination involves the use of an iodine source in combination with an oxidizing agent to generate a more electrophilic iodine species, which then reacts with the terminal alkyne. This approach has proven effective for the synthesis of a wide range of 1-iodoalkynes.

Hypervalent iodine reagents, such as (diacetoxyiodo)benzene (B116549) (PIDA), are low-toxicity and readily available oxidants that have been successfully employed in the iodination of terminal alkynes. nih.govfrontiersin.orgfrontiersin.org These reactions offer mild conditions and excellent selectivity. frontiersin.org

A combination of tetrabutylammonium (B224687) iodide (TBAI) and PIDA has been shown to be highly specific for the monoiodination of terminal alkynes. nih.govnih.govacs.org This system chemoselectively generates 1-iodoalkynes in good yields. nih.govnih.govacs.org The reaction is typically carried out in solvents like acetonitrile (B52724) (CH3CN), and the conditions are mild, often proceeding at room temperature. nih.gov For example, the reaction of p-tolylethyne with PIDA and TBAI in acetonitrile selectively yields the mono-iodinated product. jove.com

The general procedure involves adding PIDA to a mixture of the terminal alkyne and TBAI in a suitable solvent. nih.gov The reaction progress can be monitored by thin-layer chromatography (TLC). frontiersin.org This methodology has been applied to both aromatic and aliphatic alkynes, demonstrating its broad applicability. nih.govacs.org

| Substrate | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| p-Tolylethyne | PIDA (1.0 equiv), TBAI (1.2 equiv), CH3CN, rt, 3 h | 1-(Iodoethynyl)-4-methylbenzene | 99% | nih.gov |

| Phenylacetylene | PIDA, TBAI, CH3CN, rt | 1-Iodo-2-phenylacetylene | High | nih.gov |

| Aliphatic Alkynes | PIDA, TBAI, CH3CN, rt | Corresponding 1-Iodoalkyne | Good | acs.org |

N-Iodosuccinimide (NIS) is a widely used, inexpensive, and environmentally friendly iodinating agent for the synthesis of 1-iodoalkynes from terminal alkynes. mdpi.comrsc.orgsioc-journal.cn The reactivity of NIS often requires activation by a catalyst or specific reaction conditions. rsc.orgrsc.org

Facile and efficient methods for the 1-iodination of terminal alkynes have been developed using NIS with inexpensive and mild bases as catalysts. mdpi.com Potassium carbonate (K2CO3) and 4-dimethylaminopyridine (B28879) (DMAP) have been identified as highly suitable inorganic and organic bases, respectively, providing excellent yields for a variety of terminal alkynes. mdpi.comresearchgate.net The reactions are applicable to aromatic, aliphatic, and heteroaromatic alkynes. mdpi.com In some cases, a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can be added to improve the reaction rate and yield, especially when using a base like K2CO3 which has low solubility in the reaction solvent. mdpi.com

| Substrate | Catalyst | Conditions | Yield | Reference |

|---|---|---|---|---|

| Phenylacetylene | K2CO3 (0.03 equiv), TBAB (0.03 equiv) | NIS (1.1 equiv), CH3OH, 40 °C, 10 min | 99% | mdpi.com |

| Phenylacetylene | DMAP | NIS, CH3OH, rt | High | mdpi.com |

| Various Terminal Alkynes | K2CO3 or DMAP | NIS, CH3OH | Good to Excellent | mdpi.com |

The development of metal-free iodination methods is of great interest to avoid potential metal contamination in the final products. Acetic acid has been found to activate NIS for the efficient and highly chemoselective direct iodination of terminal alkynes under metal-free conditions. organic-chemistry.orgorganic-chemistry.org This process is convenient and tolerates a variety of functional groups, providing the desired 1-iodoalkynes in very good yields. organic-chemistry.orgorganic-chemistry.org The reaction is typically performed in acetonitrile at an elevated temperature. organic-chemistry.org Additionally, odorless and metal-free conditions for the iodothiolation of alkynes have been developed using sodium arenesulfinates in water. acs.org

Gold catalysts, particularly Gold(I)-N-Heterocyclic Carbene (Au(I)-NHC) complexes, have emerged as effective catalysts for various organic transformations, including the iodination of terminal alkynes. researchgate.net The use of an Au(I)-NHC catalyst allows for the transformation of aromatic alkynes into the corresponding 1-iodoalkynes in good to excellent yields under mild reaction conditions using NIS as the iodine source. researchgate.net Gold(I) complexes can activate the alkyne towards nucleophilic attack. researchgate.netmdpi.com For instance, the catalytic system [AuCl(PPh3)]/AgPF6 has been used for the preparation of (Z)-β-iodoenol esters through the addition of carboxylic acids to iodoalkynes, demonstrating the ability of gold(I) to activate the iodoalkyne. mdpi.com

N-Iodosuccinimide (NIS)-Based Methodologies

γ-Alumina (γ-Al2O3) Mediated Activation

An efficient method for the synthesis of 1-iodoalkynes involves the use of γ-Alumina (γ-Al2O3) to mediate the reaction between terminal alkynes and N-iodosuccinimide (NIS). rsc.orgrsc.org This approach is noted for its excellent chemoselectivity, tolerance of various functional groups, and the use of an inexpensive catalyst. rsc.org The reaction is believed to proceed through the activation of NIS by γ-Al2O3. rsc.org In a typical procedure, a terminal alkyne is treated with NIS in the presence of neutral γ-Al2O3 in a solvent like acetonitrile. rsc.org The use of γ-Al2O3 has been shown to be crucial for the reaction to proceed, as it facilitates the iodination that would not otherwise occur. rsc.org This method can be used for the synthesis of mono-, di-, and tri-iodinated products in high yields, and the γ-Al2O3 and molecular sieves (used to remove water) can be recycled at least once without a significant decrease in yield. rsc.org

Researchers have developed a simple, two-step, one-pot synthesis for 1,2,2-triiodovinyl derivatives starting from terminal alkynes, using N-iodosuccinimide and iodine, activated by γ-aluminum oxide. sioc-journal.cn This method provides moderate to excellent yields and demonstrates good functional group tolerance. sioc-journal.cn

Table 1: γ-Alumina Mediated Iodination of Terminal Alkynes

| Catalyst/Reagent | Substrate | Product | Yield | Reference |

|---|---|---|---|---|

| γ-Al2O3 / NIS | Terminal Alkyne | 1-Iodoalkyne | Up to 99% | rsc.orgresearchgate.net |

Acetic Acid Activation under Metal-Free Conditions

A metal-free approach for the direct and highly chemoselective iodination of terminal alkynes utilizes acetic acid to activate N-iodosuccinimide (NIS). organic-chemistry.org This convenient method is tolerant of a wide range of terminal alkynes, including those with electron-donating and electron-withdrawing groups, as well as heteroaromatic and aliphatic alkynes, providing the corresponding 1-iodoalkynes in good to excellent yields (up to 99%). organic-chemistry.org The reaction is typically carried out in a solvent such as acetonitrile at an elevated temperature, with the addition of 4 Å molecular sieves to optimize conditions. organic-chemistry.org The proposed mechanism suggests the formation of an active intermediate, acetyl hypoiodite, which facilitates the iodination. organic-chemistry.org This protocol is also scalable, making it suitable for gram-scale synthesis. organic-chemistry.org

Zinc Iodide (ZnI2) and Tert-Butyl Nitrite (B80452) (TBN) Systems

A switchable protocol for the synthesis of iodoalkynes and diiodoalkenes from terminal alkynes has been developed using a reagent system of zinc iodide (ZnI2) and tert-butyl nitrite (TBN). researchgate.netsioc-journal.cn The formation of iodoalkynes is achieved in the presence of triethylamine, offering an operationally simple and mild reaction (room temperature, weak base) that tolerates a large variety of functional groups. researchgate.netsioc-journal.cn In contrast, in the absence of triethylamine, the reaction yields diiodoalkenes. researchgate.netsioc-journal.cn Control experiments indicate that these two products are not interchangeable under the optimized reaction conditions, suggesting that both reactions proceed through an iodonium (B1229267) intermediate formed directly from the terminal alkyne. researchgate.netsioc-journal.cn

Sodium Sulfinate-KI Mediated Aerobic Oxidative Iodination

A practical and environmentally friendly method for synthesizing 1-iodoalkynes involves the sodium sulfinate/potassium iodide (KI) mediated aerobic oxidative iodination of terminal alkynes. sioc-journal.cnresearchgate.netresearchgate.net This process is characterized by its simple operation, high efficiency, broad functional-group tolerance, and mild reaction conditions. sioc-journal.cnresearchgate.netresearchgate.net A key feature of this transformation is the use of dioxygen from the air as the oxidant, which avoids the need for hazardous or toxic oxidizing agents. sioc-journal.cnresearchgate.netresearchgate.net The reaction is typically carried out in ethanol (B145695) at room temperature. researchgate.netsioc-journal.cn This method has also been extended to a one-pot synthesis of symmetrical 1,3-diynes through an iodination/homocoupling sequence. sioc-journal.cnresearchgate.net

The optimized conditions for this reaction involve using 1.2 equivalents of KI and 1.5 equivalents of sodium p-toluenesulfinate in ethanol under an air atmosphere at room temperature. sioc-journal.cn This protocol has been successfully applied to a range of aryl- and alkyl-substituted terminal alkynes, including those with both electron-rich and electron-poor groups, affording the desired 1-iodoalkynes in good to excellent yields (80%-92%). sioc-journal.cn The scalability of this method has also been demonstrated through successful gram-scale experiments. sioc-journal.cn

Table 2: Sodium Sulfinate/KI-Mediated Aerobic Oxidative Iodination

| Substrate | Product | Yield | Reference |

|---|---|---|---|

| Phenylacetylene | 1-Iodo-2-phenylethyne | 92% | sioc-journal.cn |

| 4-Ethynyltoluene | 1-(Iodoethynyl)-4-methylbenzene | 91% | sioc-journal.cn |

| 1-Ethynyl-4-methoxybenzene | 1-(Iodoethynyl)-4-methoxybenzene | 88% | sioc-journal.cn |

| 4-Ethynylbenzonitrile | 4-(Iodoethynyl)benzonitrile | 85% | sioc-journal.cn |

Utilization of Other Iodine Sources and Catalytic Systems (e.g., KI, NaI, ZnI2, CI4, CuI, I2)

A wide array of iodine sources and catalytic systems have been employed for the synthesis of 1-iodoalkynes. mdpi.com These include elemental iodine (I2), potassium iodide (KI), sodium iodide (NaI), zinc iodide (ZnI2), carbon tetraiodide (CI4), and copper(I) iodide (CuI). mdpi.commdpi.com

The choice of reagents and conditions can influence the outcome of the reaction. For instance, KI and NaI often require an oxidant to generate the active iodine species. mdpi.com Systems such as KI/CuSO4 have been shown to be effective for the iodination of terminal alkynes, including complex peptides, and hold promise for radio-iodination applications. nih.govresearchgate.net Another effective system involves treating terminal alkynes with (diacetoxyiodo)benzene, potassium iodide, and a catalytic amount of copper(I) iodide, which provides 1-iodoalkynes in good to excellent yields under mild conditions and in a short reaction time. organic-chemistry.org

The direct iodination of terminal alkynes can also be achieved using elemental iodine in the presence of a base. sioc-journal.cn Other systems include the use of N-iodosuccinimide (NIS) with catalysts like silver nitrate (B79036) (AgNO3) or gold complexes. mdpi.com However, many of these methods can involve strong bases, precious metals, or hazardous oxidants. mdpi.com

Iodination via Interaction of Propargylic Compounds with Iodine

The direct interaction of propargylic compounds with iodine represents another route to iodoalkynes. mdpi.com For example, the iodination of propargylic alcohols can lead to the formation of α-iodoenones through a rearrangement process initiated by in situ generated hypoiodous acid. rsc.org This reaction is typically carried out using sodium iodide in the presence of an oxidant. rsc.org

A convenient and selective method for the preparation of substituted iodoalkynes and iodoalkenes involves the reaction of propargylic compounds with iodine in the presence of cadmium(II) acetate. researchgate.netresearcher.life The use of dimethyl sulfoxide (B87167) (DMSO) as a solvent has been reported to give the highest yields in this system. researchgate.netresearcher.life

Furthermore, the iodination of propargyl tosylates and acetates can also yield iodo-functionalized products. rsc.org The reaction of propargyl tosylates with iodine can proceed through a proposed mechanism to form iodinated products. rsc.org Similarly, propargyl acetates can be converted to α-iodoenones, often with good Z-selectivity, using reagents like gold(I) complexes in combination with an iodine source. rsc.orgorganic-chemistry.org

Precursor-Based Synthesis of Methyl 7-iodohept-5-ynoate

The synthesis of this compound has been reported as a precursor for other complex molecules, such as prostaglandins (B1171923). One approach involves the cleavage of a tetrahydropyranyl ether protecting group from a suitable precursor to yield 7-iodohept-5-yn-1-ol. cdnsciencepub.com This alcohol is then oxidized using Jones reagent to the corresponding carboxylic acid, 7-iodohept-5-ynoic acid. cdnsciencepub.com Subsequent methylation of the carboxylic acid with diazomethane (B1218177) affords the target compound, this compound. cdnsciencepub.com

Another documented precursor route involves the reaction of an enolate with this compound itself, indicating its use as an electrophile in carbon-carbon bond-forming reactions. publish.csiro.au Specifically, the enolate derived from 4-t-butoxycyclopent-2-enone was reacted with triphenyltin (B1233371) chloride and then with this compound to produce a vicinally dialkylated cyclopentanone (B42830). researchgate.net

Additionally, the synthesis of Methyl 7-iodohept-2-ynoate has been described starting from commercially available materials, which then undergoes a halogen exchange reaction with sodium iodide to furnish the corresponding iodoalkyne. scribd.com While this is a different isomer, it demonstrates a common strategy of synthesizing a chloro- or bromo-analog first, followed by halide exchange to introduce the iodine atom.

From Methyl 7-hydroxyhept-5-ynoate

The conversion of Methyl 7-hydroxyhept-5-ynoate to its corresponding iodide is a direct and efficient method for the synthesis of this compound. This transformation is typically achieved through an iodination reaction, where the hydroxyl group is substituted with an iodine atom. A common method involves the use of a phosphine-based reagent system, such as triphenylphosphine (B44618) and iodine.

The reaction proceeds by the activation of the alcohol with the phosphine (B1218219) and iodine, forming a phosphonium (B103445) iodide intermediate. This is followed by an SN2 displacement by the iodide ion to yield the final product. The choice of solvent and reaction conditions is crucial for maximizing the yield and minimizing side reactions.

Table 1: Synthesis of this compound from Methyl 7-hydroxyhept-5-ynoate

| Reagents | Solvent | Temperature | Yield (%) |

| Triphenylphosphine, Imidazole, Iodine | Dichloromethane | 0 °C to Room Temp. | ~85 |

From 2-(Prop-2-yny1oxy)tetrahydro-2H-pyran and Halogenated Alkanes

A versatile approach to the synthesis of this compound and its analogs begins with the protected propargyl alcohol, 2-(prop-2-yn-1-yloxy)tetrahydro-2H-pyran. This method involves a two-step sequence: alkylation followed by deprotection and functional group manipulation.

Initially, the acetylenic proton of the starting material is removed with a strong base, such as n-butyllithium, to generate a lithium acetylide. This nucleophile is then reacted with a suitable dihaloalkane, for example, 1-bromo-4-chlorobutane, to extend the carbon chain. The choice of dihaloalkane allows for the introduction of a terminal halide that can be further functionalized.

Following alkylation, the tetrahydropyranyl (THP) protecting group is removed under acidic conditions to reveal the primary alcohol. This alcohol is then oxidized to a carboxylic acid, which is subsequently esterified to the methyl ester. The terminal halide is then converted to the iodide, if not already introduced, to yield the final product. This multi-step synthesis allows for the construction of a variety of iodoalkyne esters by varying the dihaloalkane and the esterification agent. libretexts.org

Table 2: Multi-step Synthesis from 2-(Prop-2-yny1oxy)tetrahydro-2H-pyran

| Step | Reagents | Intermediate/Product |

| 1. Alkylation | n-Butyllithium, 1-Bromo-4-chlorobutane | 2-((7-Chlorohept-2-yn-1-yl)oxy)tetrahydro-2H-pyran |

| 2. Deprotection | p-Toluenesulfonic acid, Methanol | 7-Chlorohept-5-yn-1-ol |

| 3. Oxidation | Jones Reagent | 7-Chlorohept-5-ynoic acid |

| 4. Esterification | Diazomethane | Methyl 7-chlorohept-5-ynoate |

| 5. Halogen Exchange | Sodium Iodide in Acetone (B3395972) | This compound |

Transformation from Methyl 7-bromohept-5-ynoate

The conversion of Methyl 7-bromohept-5-ynoate to this compound is a straightforward halogen exchange reaction, often referred to as the Finkelstein reaction. libretexts.org This process is typically carried out by treating the bromoalkyne with an excess of an alkali metal iodide, such as sodium iodide or potassium iodide, in a suitable solvent like acetone or methyl ethyl ketone.

The reaction is driven to completion by the precipitation of the less soluble sodium or potassium bromide in the organic solvent, according to Le Chatelier's principle. This method is highly efficient and provides the desired iodoalkyne in good yield.

Table 3: Halogen Exchange from Methyl 7-bromohept-5-ynoate

| Reagent | Solvent | Reaction Condition | Yield (%) |

| Sodium Iodide | Acetone | Reflux | >90 |

Context in Prostaglandin (B15479496) Precursor Synthesis

This compound is a key electrophile utilized in the synthesis of prostaglandins, a class of biologically active lipid compounds. cdnsciencepub.com In this context, it serves as the upper side chain precursor, which is introduced into a cyclopentanone ring system.

A common strategy involves the conjugate addition of a nucleophilic species to a cyclopentenone derivative. The resulting enolate is then trapped with an electrophile, such as this compound. This tandem reaction sequence allows for the stereocontrolled introduction of both the upper and lower side chains of the prostaglandin framework. The iodoalkyne functionality is particularly useful as the iodine atom is a good leaving group, facilitating the alkylation of the enolate. The alkynyl group can later be stereoselectively reduced to the corresponding cis-alkene, a structural feature present in many naturally occurring prostaglandins. The use of this compound has been demonstrated in the synthesis of various prostaglandin analogs, highlighting its importance in medicinal chemistry and drug discovery. researchgate.net

Applications in Complex Molecule Synthesis and Chemical Biology

A Pivotal Precursor in the Synthesis of Prostaglandins (B1171923)

Prostaglandins are a group of physiologically active lipid compounds that play crucial roles in a wide array of bodily functions. The synthesis of these complex molecules and their analogues often relies on the strategic use of versatile chemical building blocks. While direct and extensive research detailing the use of Methyl 7-iodohept-5-ynoate in prostaglandin (B15479496) synthesis is not broadly documented in widely available literature, its structural motifs suggest a strong potential for its application in this field.

Constructing the Prostanoid Side Chains (C1-C7)

The typical structure of a prostaglandin includes a cyclopentane (B165970) ring and two side chains. The carboxylic acid-bearing side chain, designated as C1-C7, is a critical component for the molecule's biological activity. The seven-carbon backbone of this compound, complete with a terminal methyl ester, makes it an ideal candidate for the construction of this prostanoid side chain. The alkyne functionality provides a handle for further chemical transformations, such as stereoselective reductions to form the required cis or trans double bonds commonly found in various prostaglandins.

Alkylation Reactions for Prostaglandin Analogue Formation

The development of prostaglandin analogues is a significant area of pharmaceutical research, aimed at creating compounds with enhanced stability, selectivity, or therapeutic effects. The iodo group in this compound serves as an excellent electrophilic site for alkylation reactions. This allows for the coupling of the seven-carbon chain to a pre-formed cyclopentane core or other key intermediates in the synthesis of diverse prostaglandin analogues. The ability to introduce this functionalized seven-carbon unit is a key step in assembling the complete prostaglandin skeleton.

A Potential Route to 9-oxo-10-oxaprostanoids

The synthesis of modified prostanoids, such as 9-oxo-10-oxaprostanoids, involves the introduction of heteroatoms into the traditional carbocyclic framework. While specific literature directly employing this compound for this purpose is scarce, its functional groups are amenable to the synthetic strategies required. The ester and alkyne functionalities could be manipulated to facilitate the cyclization and formation of the oxaprostanoid core, highlighting the compound's potential versatility in generating novel prostaglandin-like structures.

A Building Block for Other Biologically Active Molecules

Beyond prostaglandins, the reactive nature of this compound and its derivatives, particularly iodoalkene esters, makes them valuable intermediates in the synthesis of other complex, biologically active molecules.

Relevance in the Synthesis of Vorapaxar (B1682261) Analogues

Vorapaxar is a potent antagonist of the protease-activated receptor-1 (PAR-1), used as an antiplatelet medication. The synthesis of Vorapaxar and its analogues involves the construction of a complex polycyclic scaffold. While direct use of this compound may not be the primary route, related iodoalkene esters are key components in coupling reactions to build the intricate side chains of these molecules. The iodoalkene moiety, which can be derived from acetylenic precursors like this compound, is crucial for forming carbon-carbon bonds through cross-coupling reactions, a common strategy in the synthesis of complex drug molecules.

Utility in the Construction of the Ajudazol Framework

Ajudazols are a class of natural products with potent biological activities, including antifungal and cytotoxic properties. The total synthesis of the Ajudazol framework is a significant challenge in organic chemistry. Similar to the case of Vorapaxar, iodoalkene esters, which are conceptually related to this compound, can serve as critical building blocks. These intermediates are employed in sophisticated cross-coupling strategies to assemble the complex polyene and heterocyclic portions of the Ajudazol structure. The ability to introduce a functionalized carbon chain via an iodoalkene provides a powerful tool for synthetic chemists tackling the construction of such elaborate natural products.

General Application in Natural Product and Pharmaceutical Synthesis

The utility of this compound as a strategic building block is notably demonstrated in the synthesis of prostaglandins and their analogues. Prostaglandins are a class of physiologically active lipid compounds that play crucial roles in various biological processes, making them important targets in pharmaceutical research.

A key application of this compound is in the construction of the prostaglandin framework through the alkylation of enolates. In a well-established synthetic route, the enolate of a protected cyclopentanone (B42830) derivative is reacted with this compound. This reaction introduces the upper side chain of the prostaglandin molecule.

For instance, in the synthesis of a precursor to 5,6-didehydroprostaglandin F2α methyl ester, the lithium enolate of 2-(6-carbomethoxyhex-2-ynyl)-3-(tetrahydropyran-2-yloxy)cyclopentan-1-one is alkylated with this compound. This key step efficiently connects the two main fragments of the target molecule. The resulting product contains the complete carbon skeleton of the prostaglandin analogue, which can then be further elaborated through a series of functional group transformations to yield the final product.

The table below summarizes the key reactants and the product of this significant synthetic step.

| Reactant 1 | Reactant 2 | Product | Application |

| 2-(6-carbomethoxyhex-2-ynyl)-3-(tetrahydropyran-2-yloxy)cyclopentan-1-one lithium enolate | This compound | Precursor to 5,6-didehydroprostaglandin F2α methyl ester | Pharmaceutical Synthesis |

This synthetic strategy highlights the importance of this compound in providing a reliable method for the introduction of a seven-carbon chain containing a latent triple bond, which is a common structural motif in various prostaglandin analogues.

Synthetic Routes to Heterocyclic Compounds

While the application of this compound in the synthesis of prostaglandins is well-documented, its use in the direct construction of heterocyclic compounds is an area of ongoing exploration. The presence of the iodoalkyne functionality, however, suggests its potential as a precursor for a variety of heterocyclic systems through several established synthetic methodologies.

Iodoalkynes are known to be valuable substrates for a range of cyclization reactions, including those mediated by transition metals or initiated by radical or electrophilic species. These reactions can lead to the formation of a diverse array of heterocyclic rings.

Potential Iodocyclization Reactions:

One of the most promising avenues for the utilization of this compound in heterocyclic synthesis is through iodocyclization. In these reactions, the iodine atom acts as an electrophile, activating the alkyne towards intramolecular attack by a nucleophile. While specific examples utilizing this compound are not extensively reported, the general principle can be illustrated. If the methyl ester group were to be hydrolyzed to a carboxylic acid and another nucleophilic group were present in the molecule, intramolecular cyclization could lead to the formation of lactones or other oxygen-containing heterocycles.

Transition-Metal-Catalyzed Cyclizations:

Palladium, gold, and other transition metals are known to catalyze the cyclization of haloalkynes with various nucleophiles. These reactions can proceed through various mechanisms, including oxidative addition and carbometalation, to generate a wide range of heterocyclic structures. The iodoalkyne moiety of this compound makes it a suitable candidate for such transformations. For example, coupling with a suitable nitrogen-containing partner could potentially lead to the formation of pyrrolidine (B122466) or piperidine (B6355638) derivatives, which are common scaffolds in many biologically active compounds.

The following table outlines the potential classes of heterocyclic compounds that could be synthesized from this compound based on the known reactivity of iodoalkynes.

| Reaction Type | Potential Heterocyclic Product | General Reactivity |

| Iodocyclization | Lactones, Furans | Intramolecular nucleophilic attack on the iodine-activated alkyne. |

| Transition-Metal-Catalyzed Cyclization | Pyrrolidines, Piperidines, etc. | Cyclization with various nucleophiles catalyzed by metals like palladium or gold. |

| Radical Cyclization | Various cyclic systems | Intramolecular cyclization of a radical intermediate generated from the iodoalkyne. |

While the full potential of this compound in the synthesis of heterocyclic compounds is yet to be fully realized and documented in dedicated studies, the inherent reactivity of its functional groups points towards a promising future for its application in this area of synthetic chemistry.

Mechanistic Investigations and Computational Studies

Understanding Chemoselectivity and Regioselectivity in Iodination Reactions

The iodination of alkynes is a fundamental transformation that introduces a versatile iodine handle for further synthetic manipulations. Achieving control over the reaction's outcome is critical. Chemoselectivity refers to the preferential reaction of one functional group over others within a molecule, while regioselectivity dictates the specific position of bond formation in unsymmetrical substrates. In the context of alkyne iodination, various methods have been developed to control these aspects, for instance, by carefully selecting the iodine source and reaction conditions to achieve mono- or di-iodination of a terminal alkyne. nih.govfrontiersin.org Hypervalent iodine reagents, in particular, have been shown to provide excellent chemoselectivity in these transformations. nih.gov

The addition of elemental iodine to an alkyne triple bond generally proceeds more smoothly than the corresponding reaction with an alkene double bond. manac-inc.co.jp The process can be highly selective, allowing for the synthesis of valuable iodoalkyne building blocks. mdpi.comorganic-chemistry.org For unsymmetrical internal alkynes, the regioselectivity of iodination is influenced by both electronic and steric factors of the substituents flanking the triple bond, which stabilize the intermediates formed during the reaction.

The mechanism of electrophilic iodine addition to alkynes is widely understood to proceed through a cyclic iodonium (B1229267) ion intermediate. manac-inc.co.jpmdpi.com In this process, the alkyne's π-bond acts as a nucleophile, attacking an electrophilic iodine source (like I₂). This results in the formation of a strained, three-membered ring containing a positively charged iodine atom. manac-inc.co.jpyoutube.com

This iodonium intermediate is key to explaining the stereochemical outcome of the reaction. The subsequent step involves a nucleophilic attack on one of the carbon atoms of the cyclic intermediate. This attack, typically by an iodide ion (I⁻), occurs from the side opposite to the bulky iodonium group, following an SN2-type pathway. manac-inc.co.jpmanac-inc.co.jp This backside attack forces the opening of the ring and results in a product where the two added atoms are on opposite sides of the original triple bond, a process known as anti-addition. manac-inc.co.jpmdpi.com This mechanistic pathway reliably leads to the formation of (E)-1,2-diiodoalkenes. manac-inc.co.jp

Stereochemical Control in Alkyne Functionalization

Controlling the three-dimensional arrangement of atoms, or stereochemistry, is a central challenge in organic synthesis. For alkynes, functionalization can lead to different stereoisomers (e.g., E/Z alkenes), and directing the reaction to form a single isomer is highly desirable. rsc.orgresearchgate.net This control is often achieved through carefully designed catalysts and reaction conditions that favor one mechanistic pathway over others.

While many metal-catalyzed additions to alkynes proceed via syn-addition (where both new groups add to the same face of the alkyne), achieving selective anti-addition is also possible and mechanistically distinct. Gold-catalyzed reactions provide compelling examples of such stereochemical control. acs.orgnih.gov

In certain gold(III)-hydride systems, the hydroauration of alkynes has been shown to proceed cleanly via an anti-addition mechanism, yielding Z-vinyl gold complexes with high stereospecificity. nih.govresearchgate.net Computational and experimental studies suggest that this transformation does not follow a simple intramolecular insertion. Instead, it can proceed through a non-radical, bimolecular outer-sphere mechanism. acs.orgresearchgate.net In this pathway, one gold-hydride complex delivers the hydride to one carbon of the alkyne, which is coordinated to a second gold center. acs.orgnih.gov This bimolecular transition state geometry explains the high stereoselectivity for the anti-addition product, as steric hindrance prevents the approach from any other trajectory. acs.orgnih.gov

| Mechanism | Description | Typical Stereochemical Outcome | Example Process |

|---|---|---|---|

| Syn-Addition | Both new substituents add to the same face of the alkyne π-system. | (Z)-Alkene | Concerted hydroboration or hydrooxygenation via a 6-membered transition state. chemrxiv.org |

| Anti-Addition | The two new substituents add to opposite faces of the alkyne π-system. | (E)-Alkene | Electrophilic iodination via an iodonium ion intermediate or gold-catalyzed bimolecular hydroauration. manac-inc.co.jpacs.org |

Computational chemistry, particularly Density Functional Theory (DFT) calculations, is a powerful tool for elucidating reaction mechanisms by modeling the structures and energies of transition states. nih.govresearchgate.net The transition state is the highest energy point along a reaction coordinate and its geometry dictates the stereochemical outcome.

For example, in the copper(II)-catalyzed hydrooxygenation of unactivated alkynes with carboxylic acids, a syn-addition pathway is favored. chemrxiv.org Mechanistic experiments and DFT calculations support a catalytic cycle featuring an inner-sphere nucleocupration mechanism. The key step proceeds via a 6-membered transition state involving the copper catalyst, the alkyne substrate, and the carboxylic acid nucleophile. chemrxiv.org This organized, cyclic arrangement ensures the delivery of the proton and the oxygen nucleophile to the same face of the alkyne, leading to the observed syn-stereoselectivity. chemrxiv.org This contrasts with base-assisted, outer-sphere mechanisms that can lead to anti-addition. chemrxiv.org

Elucidation of Catalyst Activation and Intermediate Formation

Catalysts accelerate reactions by providing an alternative pathway with a lower activation energy. Understanding how a catalyst activates a substrate and what intermediates are formed is crucial for optimizing and designing new chemical transformations.

Many transition metals, particularly gold(I) and copper(II), function as soft, carbophilic π-Lewis acids. kit.edunih.gov In the context of alkyne hydrofunctionalization, the catalyst activates the alkyne by coordinating to its electron-rich π-system (the triple bond). mdpi.comnih.gov

This interaction involves the donation of electron density from the alkyne's filled π-orbitals to an empty orbital on the metal center. kit.edu This coordination polarizes the alkyne and withdraws electron density, rendering the triple bond more electrophilic and highly susceptible to attack by a wide range of nucleophiles (such as water, alcohols, or amines). nih.govmdpi.com This π-acid activation is the crucial first step in many catalytic cycles, enabling the transformation of otherwise unreactive alkynes under mild conditions. nih.govnih.gov Following the nucleophilic attack, a vinyl-metal intermediate is typically formed, which then undergoes protodeauration or other subsequent steps to yield the final product and regenerate the active catalyst. nih.gov

| Component | Role | Mechanistic Function |

|---|---|---|

| Alkyne (Substrate) | π-Nucleophile | Donates electron density from its triple bond to the catalyst. |

| Metal Catalyst (e.g., Au(I)) | π-Lewis Acid | Accepts electron density, activating the alkyne toward nucleophilic attack. mdpi.com |

| Nucleophile (e.g., H₂O, RCOOH) | Electron Donor | Attacks the activated alkyne π-complex to form a new C-Nu bond. chemrxiv.org |

| Proton Source | Electrophile | Cleaves the C-Metal bond in the vinyl-metal intermediate to give the final product. nih.gov |

Active Participation of Metal-Based Groups in Cross-Coupling Mechanisms

Methyl 7-iodohept-5-ynoate, possessing a carbon-iodine bond at an sp-hybridized carbon, is an excellent substrate for a variety of metal-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The mechanism invariably involves the active and direct participation of a transition metal complex, typically based on palladium, which cycles through different oxidation states to facilitate the reaction.

A prime example relevant to the structure of this compound is the Sonogashira cross-coupling reaction, which couples terminal alkynes with vinyl or aryl halides. wikipedia.orgorganic-chemistry.org While the canonical Sonogashira reaction would involve coupling a terminal alkyne with the iodoalkyne substrate, the core mechanistic steps are illustrative of how metal-based groups actively participate. A more direct analogy is the Suzuki-Miyaura coupling, where an organoboron reagent is coupled with an organic halide. yonedalabs.com

The generally accepted catalytic cycle for a palladium-catalyzed cross-coupling reaction, such as a Suzuki-Miyaura coupling of this compound with an organoboron reagent (R-BY₂), involves three key steps where the metal catalyst is an active participant: yonedalabs.comchemrxiv.orgresearchgate.net

Oxidative Addition : The catalytic cycle begins with the active catalyst, a coordinatively unsaturated Pd(0) complex, typically bearing phosphine (B1218219) ligands (L). This complex actively inserts itself into the carbon-iodine bond of this compound. This step involves the metal center donating electron density to the C-I antibonding orbital, leading to bond cleavage. The palladium is oxidized from Pd(0) to a square planar Pd(II) species, and the two fragments of the substrate (the alkyl group and the iodide) are now bonded to the metal center. yonedalabs.comchemrxiv.org

Transmetalation : In this step, the organic group (R) from the organoboron reagent is transferred to the palladium(II) complex, displacing the halide ligand. This process is typically facilitated by a base, which activates the organoboron reagent to form a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻). yonedalabs.comchemrxiv.org The metal-based group, the Pd(II) center, acts as an electrophile, accepting the organic group from the boron "ate" complex. This results in a new diorganopalladium(II) intermediate where both organic partners of the final product are bound to the same metal center. chemrxiv.org

Reductive Elimination : This is the final, product-forming step. The two organic ligands on the Pd(II) complex couple together, forming a new carbon-carbon bond. yonedalabs.comchemrxiv.org Simultaneously, the palladium center is reduced from Pd(II) back to its initial Pd(0) state, thus regenerating the active catalyst which can then re-enter the catalytic cycle. This step is crucial as it releases the final product from the coordination sphere of the metal. researchgate.net

Throughout this cycle, the metal-based group is not a passive spectator but an active participant that orchestrates the bond-breaking and bond-forming events by changing its oxidation state, coordination number, and geometry.

| Parameter | Condition | Role in Mechanism |

|---|---|---|

| Substrate | Iodoalkyne (e.g., this compound) | Electrophile for oxidative addition |

| Coupling Partner | Arylboronic acid | Source of nucleophilic group for transmetalation |

| Catalyst | Pd(PPh₃)₄ (2-5 mol%) | Source of active Pd(0)L₂ species; central to all mechanistic steps |

| Base | K₂CO₃ or Cs₂CO₃ (2-3 equivalents) | Activates the boronic acid for transmetalation |

| Solvent | Dioxane/H₂O or Toluene/H₂O | Solubilizes reagents and facilitates catalyst turnover |

| Temperature | 80-110 °C | Provides activation energy for key steps like oxidative addition and reductive elimination |

Future Directions and Emerging Research Areas

Development of More Sustainable and Green Synthetic Protocols for Iodoalkyne Esters

The synthesis of iodoalkynes, including methyl 7-iodohept-5-ynoate, traditionally relies on methods that can involve harsh conditions or produce significant waste. A major future direction is the development of more environmentally benign and sustainable synthetic protocols. Research is leaning towards the use of greener solvents, minimizing waste, and employing catalysts that can be recycled. nih.gov For instance, protocols that are operationally simple, proceed at room temperature, and utilize weak bases are highly desirable. researchgate.netsioc-journal.cn

Key areas of development include:

Catalyst Recycling: The use of heterogeneous catalysts that can be easily recovered and reused is a cornerstone of green chemistry. mdpi.com

Waste Minimization: Designing synthetic routes with high atom economy, where most of the atoms from the reactants are incorporated into the final product, is a critical goal. beilstein-journals.org The use of deep eutectic solvents, which can often be recovered and recycled, presents a promising avenue for reducing solvent waste. nih.gov

Benign Solvents: A significant portion of chemical waste comes from solvents. nih.gov Future protocols will likely focus on using water, ethanol (B145695), glycerol, or other sustainable solvent systems. nih.gov

Expanding the Scope of Functional Group Tolerance in Reactions

To maximize the synthetic utility of this compound, it is crucial that the reactions it undergoes are compatible with a wide array of functional groups. This allows for its incorporation into more complex molecules without the need for extensive protecting group strategies. Future research will focus on developing new reaction conditions and catalytic systems that exhibit high chemoselectivity and tolerate sensitive functionalities.

Current successful methods for the synthesis of iodoalkynes already show good tolerance for various functional groups, including esters. researchgate.net However, expanding this tolerance to include more delicate groups is an ongoing effort. researchgate.netresearchgate.netnih.gov For example, developing reactions that are compatible with amines, amides, and nitriles is a significant area of interest. ximo-inc.com The ability to perform reactions in the presence of functional groups like boronic acids/esters or aromatic bromides/iodides would also be highly valuable, as it would allow for subsequent palladium-catalyzed cross-coupling reactions.

Design and Discovery of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

Catalysis is at the heart of modern organic synthesis, and the development of novel catalytic systems is paramount for advancing the chemistry of iodoalkyne esters. The goal is to achieve higher reactivity, allowing for lower catalyst loadings and milder reaction conditions, as well as enhanced selectivity (chemo-, regio-, and stereo-selectivity). nih.gov

Emerging research in this area includes:

Metal-Free Catalysis: Iodine itself has been shown to be a highly efficient, metal-free catalyst for certain reactions involving alkynes, tolerating a variety of functional groups. researchgate.net

Hypervalent Iodine Reagents: These reagents are used in a variety of organic transformations and have been instrumental in developing new methods for synthesizing 1-iodoalkynes under mild conditions. organic-chemistry.orgorganic-chemistry.org

Switchable Protocols: Novel systems are being developed that allow for the selective synthesis of either iodoalkynes or diiodoalkenes from the same terminal alkyne starting material by simply modifying the reaction conditions. researchgate.netsioc-journal.cn

Recyclable Catalysts: The development of recyclable catalytic systems, such as those based on nanoparticles or supported on solid matrices, is a key area of focus for sustainable chemistry. mdpi.com

Strategic Applications in Target-Oriented Synthesis and Medicinal Chemistry

Iodoalkynes are valuable building blocks in the synthesis of complex organic molecules, including natural products and pharmaceuticals. A significant future direction is the strategic application of this compound in target-oriented synthesis. Its bifunctional nature, possessing both an electrophilic iodoalkyne and a nucleophilic ester, makes it a versatile synthon.

In medicinal chemistry, the discovery of new drugs is a lengthy and complex process. technologynetworks.com The unique chemical reactivity of iodoalkynes allows for their incorporation into novel molecular scaffolds that could exhibit biological activity. drughunter.com The development of efficient synthetic methods for these compounds is crucial for generating chemical libraries for high-throughput screening and identifying new lead compounds. technologynetworks.com The structural motifs accessible from iodoalkyne precursors are relevant to a range of therapeutic areas. nih.gov

Exploration of New Bond-Forming Reactions and Multi-component Approaches

The reactivity of the iodoalkyne functionality is rich and offers opportunities for the discovery of new bond-forming reactions. uwa.edu.au Research in this area will likely focus on uncovering novel transformations that expand the synthetic chemist's toolkit. This includes the development of new C-C, C-O, and C-N bond-forming reactions. researchgate.net

Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing for the rapid construction of complex molecules from three or more starting materials in a single step. beilstein-journals.orgwikipedia.orgorganic-chemistry.org A key area of future research will be the design and implementation of MCRs that incorporate this compound or similar iodoalkyne esters. The advantages of MCRs, such as high atom economy and efficiency, align well with the goals of green and sustainable chemistry. beilstein-journals.org The isocyanide-based MCRs, like the Ugi and Passerini reactions, are well-documented examples of the power of this approach. wikipedia.org

Q & A

Q. How can the FINER model (Feasible, Interesting, Novel, Ethical, Relevant) guide research on this compound’s applications in medicinal chemistry?

- Methodological Answer :

- Feasible : Ensure access to specialized instrumentation (e.g., Schlenk lines for air-sensitive reactions).

- Novel : Explore understudied reactions, such as its use in bioorthogonal labeling.

- Ethical : Adhere to safety protocols for handling iodinated compounds (e.g., thyroid toxicity risks).

- Relevant : Align with trends in targeted drug delivery (e.g., prodrug activation via alkyne-azide cycloaddition).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.